Ethyl 5-methylindole-2-carboxylate

Vue d'ensemble

Description

Ethyl 5-methylindole-2-carboxylate (5-Methylindole-2-carboxylic acid ethyl ester) is an indole derivative. Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents. It is formed during the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.

Mécanisme D'action

Target of Action

Ethyl 5-methylindole-2-carboxylate is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

It’s known that indole derivatives interact with their targets in the body, leading to various biologically vital properties .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways due to their wide range of biological activities .

Result of Action

Indole derivatives are known for their potential in the treatment of various disorders, including cancer and microbial infections .

Action Environment

It’s soluble in methanol and dichloromethane but insoluble in water . It should be stored away from strong oxidizing agents in cool, dry conditions in well-sealed containers .

Activité Biologique

Ethyl 5-methylindole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

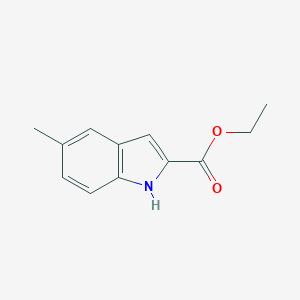

Chemical Structure:

- Molecular Formula: C12H13NO2

- Molecular Weight: 203.24 g/mol

- Melting Point: 160-164 °C

- SMILES Notation: CCOC(=O)c1cc2cc(C)ccc2[nH]1

This compound is synthesized through various methods, including Fischer indolization and Friedel-Crafts acylation, which contribute to its utility as a reactant in the synthesis of more complex indole derivatives .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit promising anticancer activities. Specifically, compounds with indole structures have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies on related indole derivatives have demonstrated their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Induces apoptosis via p-EGFR inhibition |

| Related indole derivative | HepG2 (liver cancer) | 3.5 | Inhibits cyclin B1 and enhances p21 levels |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. It acts as a precursor for the synthesis of indolecarboxamides, which are known to antagonize cannabinoid CB1 receptors and exhibit analgesic effects . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indole ring can enhance anti-inflammatory potency.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. A study noted that derivatives related to this compound effectively inhibited human 5-LO with significant IC50 values .

Case Studies and Research Findings

-

Inhibition of HIV Integrase:

Recent research highlighted the potential of indole derivatives as inhibitors of HIV integrase, with some modifications leading to compounds with IC50 values as low as 0.13 μM. This suggests a possible avenue for developing antiretroviral therapies based on the indole scaffold . -

Antiproliferative Effects:

A study focusing on various indole derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines, reinforcing the therapeutic potential of this compound class . The mechanism involves modulation of apoptosis-related proteins and cell cycle arrest. -

Marine-Derived Indoles:

Investigations into marine natural products revealed that certain indole derivatives derived from marine organisms exhibited potent antimicrobial activity, indicating a broad spectrum of biological activities associated with this class of compounds .

Applications De Recherche Scientifique

Synthesis Applications

Ethyl 5-methylindole-2-carboxylate is primarily utilized as a reactant in various synthetic pathways:

- Synthesis of Oxazino[4,3-a]indoles :

- Preparation of Indolecarboxamides :

- Indole-3-propionic Acids :

- Friedel-Crafts Acylation :

- Oximation Reactions :

Neurotropic Alphavirus Inhibitors

A study explored the synthesis of novel indole-2-carboxamide inhibitors derived from this compound. These compounds demonstrated significant antiviral activity against neurotropic alphaviruses, showing promise for developing treatments for viral infections affecting the central nervous system. The research highlighted structural modifications that improved potency and pharmacokinetic properties, indicating the compound's potential in antiviral drug development .

Anti-inflammatory Agents

Research has focused on using derivatives of this compound to develop new anti-inflammatory agents. The synthesized indole derivatives exhibited promising results in preclinical models, suggesting their utility in managing inflammatory diseases .

Summary of Applications

| Application Area | Description |

|---|---|

| Synthesis of Oxazino[4,3-a]indoles | Used as a precursor for complex indole derivatives with potential pharmaceutical applications. |

| Indolecarboxamides | Reactant for synthesizing cannabinoid CB1 receptor antagonists targeting metabolic disorders. |

| Indole-3-propionic Acids | Preparation of compounds with anti-inflammatory and analgesic properties for pain management. |

| Friedel-Crafts Acylation | Facilitates the formation of aromatic compounds for further functionalization and application. |

| Oximation Reactions | Involved in synthesizing oximes for various chemical transformations. |

Propriétés

IUPAC Name |

ethyl 5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVFKXFOPNKHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283326 | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-15-3 | |

| Record name | 16382-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methylindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.